molecular formula C7H9NO4S2 B8265442 Methyl 5-(methylsulfamoyl)thiophene-2-carboxylate

Methyl 5-(methylsulfamoyl)thiophene-2-carboxylate

Cat. No.: B8265442
M. Wt: 235.3 g/mol
InChI Key: QGADITXHEWJNIR-UHFFFAOYSA-N
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Description

Methyl 5-(methylsulfamoyl)thiophene-2-carboxylate is a thiophene-based compound featuring a methyl ester at position 2, a methylsulfamoyl group at position 5, and a hydrogen atom at position 3 (Figure 1). The methylsulfamoyl moiety (-SO₂NHCH₃) distinguishes it from other thiophene derivatives, conferring unique electronic and steric properties. This compound is primarily utilized in pharmaceutical synthesis, particularly as an intermediate for bioactive molecules targeting enzymes or receptors where sulfonamide groups enhance binding affinity .

Properties

IUPAC Name

methyl 5-(methylsulfamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-8-14(10,11)6-4-3-5(13-6)7(9)12-2/h3-4,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGADITXHEWJNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(S1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(methylsulfamoyl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with methylsulfamoyl chloride under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methylsulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : Methyl 5-(methylsulfamoyl)thiophene-2-carboxylate serves as a precursor for synthesizing bioactive molecules. Its derivatives have been investigated for their potential as anti-inflammatory and antimicrobial agents.
  • Cytochrome P450 Inhibition : The compound has shown inhibition of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition may lead to significant drug-drug interactions, affecting therapeutic efficacy .

2. Organic Synthesis

  • Intermediate in Synthesis : It is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in diverse chemical reactions, making it valuable in synthetic chemistry .
  • Fused Ring Systems : Recent studies have explored the synthesis of fused ring systems using this compound, demonstrating its versatility in creating complex molecular architectures .

3. Agricultural Applications

  • Pesticide Development : The compound's structural features make it a candidate for developing novel pesticides. Its derivatives have shown potential activity against various pests, contributing to agricultural sustainability.

Case Study 1: Cytochrome P450 Interaction

A study investigated the interaction of this compound with cytochrome P450 enzymes in vitro. The results indicated significant inhibition of CYP1A2 and CYP2C19, suggesting implications for drug metabolism and safety profiles in patients receiving medications metabolized by these pathways.

EnzymeInhibition Type
CYP1A2Moderate
CYP2C19Significant
CYP2C9Notable

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiophene derivatives similar to this compound. The derivatives displayed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL.

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservations
Cytochrome P450 InhibitionSignificant inhibition observed for CYP1A2, CYP2C19
Antimicrobial ActivityPotential activity indicated; further studies needed
Anticancer ActivityStructural analogs show promise; direct evidence lacking

Mechanism of Action

The mechanism of action of Methyl 5-(methylsulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Analysis

Thiophene derivatives are highly tunable, with substituent positions and functional groups dictating their chemical behavior and applications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Primary Applications
Methyl 5-(methylsulfamoyl)thiophene-2-carboxylate Methylsulfamoyl (5), Methyl ester (2) -SO₂NHCH₃, -COOCH₃ 249.29 (calculated) Pharmaceutical intermediates (e.g., Lornoxicam synthesis)
Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate Chloro (5), Methylsulfamoyl (3) -Cl, -SO₂NHCH₃ 283.75 (CAS 70374-37-7) Pharmaceutical intermediates; enhanced stability for industrial processes
Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate Bromoacetyl (5) -COCH₂Br 263.11 (CAS 4192-32-9) Precursor for nucleophilic substitutions in agrochemicals
Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate Trifluoromethyl (5), Benzo[b]thiophene core -CF₃, fused aromatic ring 274.23 (estimated) Plant disease control compositions
Methyl 5-(4-fluorophenyl)-3-(dimethylaminomethyleneamino)thiophene-2-carboxylate 4-Fluorophenyl (5), Dimethylaminomethyleneamino (3) -C₆H₄F, -N=CHN(CH₃)₂ 306.36 (CAS 914104-23-7) Potential kinase inhibitors; fluorophenyl enhances metabolic stability
Key Observations :
  • Positional Effects : Substitution at position 5 (e.g., methylsulfamoyl, bromoacetyl) is common in bioactive compounds, as this position influences electronic conjugation and steric interactions with biological targets .
  • Functional Group Reactivity :
    • Methylsulfamoyl (-SO₂NHCH₃) : Enhances hydrogen-bonding capacity and solubility in polar solvents, critical for drug-receptor interactions .
    • Chlorosulfonyl (-SO₂Cl) : Highly reactive, serving as a precursor for sulfonamide derivatives (e.g., : methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate) .
    • Trifluoromethyl (-CF₃) : Electron-withdrawing, improving metabolic stability and lipophilicity in agrochemicals .
Table 2: Property Comparisons
Compound Name Boiling Point Solubility Stability Biological Activity
This compound High (estimated) Moderate in polar solvents Stable under physiological conditions Binds to cyclooxygenase (COX) enzymes in anti-inflammatory drugs
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate Not reported Low (hydrophobic) Reactive; hydrolyzes in aqueous media Intermediate for sulfonamide antibiotics
Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate ~150–160°C (estimated) Soluble in DMSO, DMF Light-sensitive; decomposes upon prolonged storage Alkylating agent in pesticide synthesis
Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate >200°C (estimated) Low water solubility High thermal stability Nematicidal activity in plant disease control
Key Observations :
  • Stability : Methylsulfamoyl derivatives exhibit superior stability compared to chlorosulfonyl analogues, making them preferable for pharmaceutical formulations .
  • Solubility : Compounds with polar groups (e.g., -SO₂NHCH₃) display better aqueous solubility, facilitating drug delivery .

Biological Activity

Methyl 5-(methylsulfamoyl)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methylsulfamoyl group and a carboxylate functional group. The molecular formula is C8H10N2O3SC_8H_10N_2O_3S, and it has a molar mass of 218.24 g/mol. The presence of the thiophene moiety is significant as it contributes to the compound's biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can disrupt cellular functions.
  • Antimicrobial Activity : Its sulfamoyl group suggests potential antimicrobial properties, as similar compounds have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : The thiophene structure is known for contributing to anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.

Biological Activity Overview

Activity TypeObserved EffectsReferences
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential reduction in inflammatory markers
CytotoxicityShows selective cytotoxicity in cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, showing promising results comparable to standard antibiotics.
  • Cytotoxicity Assessment :
    • In vitro studies evaluated the cytotoxic effects on various cancer cell lines, including breast and colon cancer. The compound demonstrated significant cytotoxicity with an EC50 value in the low micromolar range, indicating potential as an anticancer agent .
  • Mechanistic Insights :
    • Research involving enzyme assays revealed that this compound inhibits dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. This inhibition may explain its antimicrobial and anticancer activities .

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